(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral compound with the molecular formula C7H12O4. It is commonly used as a chiral building block in organic synthesis due to its unique stereochemistry and reactivity. This compound is also known by its synonym, α,β-isopropylidene-L-glyceric acid methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of L-glyceraldehyde acetonide with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and enantiomeric purity. The reaction is typically carried out in a continuous flow reactor to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its role as a chiral auxiliary in asymmetric synthesis. The compound’s stereochemistry influences the formation of chiral centers in the target molecules, thereby enhancing the enantiomeric purity of the final products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate: The enantiomer of the (S)-methyl compound, used in similar applications but with opposite stereochemistry.
2,2-dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxyl group instead of an ester group.
2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde: A compound with an aldehyde group instead of an ester group.
Uniqueness
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry, which makes it highly valuable in asymmetric synthesis. Its ability to act as a chiral building block and influence the formation of chiral centers in target molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357404 | |
Record name | (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60456-21-5 | |
Record name | Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60456-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate in the context of this research?
A1: This compound serves as the starting material in the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD) []. DPD is a crucial precursor to autoinducer-2 (AI-2), a signaling molecule involved in bacterial interspecies communication. The researchers used this synthetic pathway to produce enantiomerically pure DPD, enabling them to study its biological activity and role in bacterial signaling.
Q2: Why is the synthesis of DPD important for understanding bacterial communication?
A2: DPD is produced by many bacterial species and spontaneously cyclizes into AI-2 []. Having access to synthetic DPD allows researchers to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.